REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:10][CH2:11][CH2:12][N:13]=2)=[CH:5][CH:4]=1.C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[NH:13][CH:12]=[CH:11][N:10]=2)=[CH:7][CH:8]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C=C1)C=1NCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(C=C1)C=1NC=CN1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |